molecular formula C6H9BrN2O2S2 B8511603 2-(5-Bromo-1,3-thiazol-2-yl)propane-2-sulfonamide

2-(5-Bromo-1,3-thiazol-2-yl)propane-2-sulfonamide

Cat. No. B8511603
M. Wt: 285.2 g/mol
InChI Key: ANOROHOVEQOVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-1,3-thiazol-2-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C6H9BrN2O2S2 and its molecular weight is 285.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-1,3-thiazol-2-yl)propane-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-1,3-thiazol-2-yl)propane-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H9BrN2O2S2

Molecular Weight

285.2 g/mol

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)propane-2-sulfonamide

InChI

InChI=1S/C6H9BrN2O2S2/c1-6(2,13(8,10)11)5-9-3-4(7)12-5/h3H,1-2H3,(H2,8,10,11)

InChI Key

ANOROHOVEQOVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Step 4 (2.50 g, 7.02 mmol) was taken up in THF (80 mL) at room temperature, and NaOMe (25% in MeOH, 1.52 g, 7.02 mmol) was added. After 30 min at room temperature, the suspension was evaporated to dryness, providing a white solid. The solid was taken up in water (50 mL), and a solution of NaOAc (3.17 g, 38.6 mmol) and hydroxylamine-O-sulfonic acid (3.97 g, 35.1 mmol) in water (25 mL) was added while cooling the reaction (0° C.). The reaction was vigorously stirred at room temperature overnight (a white solid precipitated after 15-30 min). The reaction was extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. The resulting white residue was triturated with CH2Cl2 and filtered to provide 2-(5-bromo-1,3-thiazol-2-yl)propane-2-sulfonamide (1.58 g, 79%) as a white powder. ESI: [M+H]+ m/z 284.9/286.9.
Name
product
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
3.17 g
Type
reactant
Reaction Step Three
Quantity
3.97 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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